Cas no 1262000-54-3 (4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid)
4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Carboxythiophene-4-yl)-2-cyanophenol, 95%
- DTXSID50684819
- 5-(2-CARBOXYTHIOPHENE-4-YL)-2-CYANOPHENOL
- 1262000-54-3
- MFCD18314364
- 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid
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- MDL: MFCD18314364
- Inchi: 1S/C12H7NO3S/c13-5-8-2-1-7(3-10(8)14)9-4-11(12(15)16)17-6-9/h1-4,6,14H,(H,15,16)
- InChI Key: LVDGGPHBPYZVDN-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC(=C1)C1C=CC(C#N)=C(C=1)O
Computed Properties
- Exact Mass: 245.01466426Da
- Monoisotopic Mass: 245.01466426Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 110Ų
4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320407-5 g |
5-(2-Carboxythiophene-4-yl)-2-cyanophenol, 95%; . |
1262000-54-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320407-5g |
5-(2-Carboxythiophene-4-yl)-2-cyanophenol, 95%; . |
1262000-54-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid Suppliers
4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid
Introduction to 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic Acid (CAS No. 1262000-54-3)
4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid, identified by its CAS number 1262000-54-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a cyano group and a hydroxyl group on the phenyl ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemistry and medicinal chemistry investigations.
The< strong>4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid molecule exhibits a complex arrangement of functional groups that enable its participation in various chemical reactions. The cyano group (–CN) is a well-known electron-withdrawing moiety, which can influence the electronic properties of the adjacent thiophene ring. This feature makes the compound a potential candidate for applications in materials science, particularly in the development of organic semiconductors and conductive polymers. Additionally, the hydroxyl group (–OH) provides a site for hydrogen bonding and further functionalization, enhancing its utility in medicinal chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their role as intermediates in the synthesis of bioactive molecules. The< strong>4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid has been studied for its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have explored its reactivity in various transformations, including cyclization, oxidation, and coupling reactions, which are essential steps in drug discovery processes. The compound's ability to undergo multiple functionalization reactions makes it a versatile building block for designing novel therapeutic agents.
One of the most compelling aspects of< strong>4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid is its biological activity. Preliminary studies have suggested that this compound may exhibit properties relevant to various therapeutic areas. For instance, its structural motif is reminiscent of natural products known for their anti-inflammatory and antimicrobial effects. The cyano and hydroxyl groups are particularly important in modulating biological activity, as they can interact with biological targets through hydrogen bonding and other non-covalent interactions.
The< strong>CAS number 1262000-54-3 provides a unique identifier for this compound, ensuring accurate tracking and documentation in research settings. This standardized nomenclature is crucial for regulatory compliance and facilitates efficient communication among scientists worldwide. The compound's availability through specialized chemical suppliers allows researchers to incorporate it into their studies without significant hurdles, fostering innovation in synthetic and medicinal chemistry.
In the context of drug development, the< strong>4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid has been explored as a potential intermediate in the synthesis of small-molecule drugs. Its structural features make it an attractive candidate for further derivatization to create novel bioactive compounds. Researchers have utilized computational methods to predict possible interactions between this compound and biological targets, providing insights into its potential therapeutic applications. These computational studies often involve molecular docking simulations, which help identify how the< strong>4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid might bind to proteins or enzymes involved in disease pathways.
The role of thiophene derivatives in medicinal chemistry continues to expand with advancements in synthetic methodologies. The< strong>4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid, with its unique functional groups, offers opportunities for developing new drugs with improved efficacy and reduced side effects. By leveraging modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions, researchers can modify this compound to create structurally diverse derivatives with tailored biological activities.
The compound's stability under various conditions is another critical factor that makes it valuable for research purposes. Studies have shown that< strong>4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid remains stable under standard storage conditions, ensuring long-term availability for experimental use. This stability is essential for maintaining consistent results across different experiments and facilitating reproducibility in scientific research.
In conclusion, 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid (CAS No. 1262000-54-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for thiophene derivatives, compounds like this one will play an increasingly important role in the development of innovative therapeutic agents.
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